Technical Guide: Physicochemical Properties of Ethyl 6-Bromo-1H-indole-3-carboxylate
Technical Guide: Physicochemical Properties of Ethyl 6-Bromo-1H-indole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Ethyl 6-bromo-1H-indole-3-carboxylate, a marine-derived natural product with noted anti-tumor activity.[1] The information is compiled from spectroscopic analysis and chemical synthesis, offering a foundational dataset for its application in research and development.
Physicochemical Data Summary
The structural and physical properties of Ethyl 6-bromo-1H-indole-3-carboxylate (CAS No. 103858-55-5) are summarized below.[2][3] This data is crucial for its identification, handling, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₀BrNO₂ | Acros Pharmatech[3] |
| Molecular Weight | 268.11 g/mol | Sigma-Aldrich[2] |
| Canonical SMILES | CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | Acros Pharmatech[3] |
| InChI Key | GBTDSENHTMLWAI-UHFFFAOYSA-N | Acros Pharmatech[3] |
| Appearance | Solid (Color and form not specified in literature) | Inferred |
| Melting Point | Not available in cited literature | |
| Solubility | While quantitative data is unavailable, indole (B1671886) esters are typically soluble in common organic solvents such as DMSO, ethyl acetate (B1210297), and acetone. The related precursor, 6-bromo-1H-indole-3-carbaldehyde, is highly soluble in DMSO. | Inferred |
| Storage | Store in a cool, dry, and well-ventilated area away from incompatible substances.[3] For solutions, storage at -80°C (6 months) or -20°C (1 month) under nitrogen is recommended for related compounds. |
Spectroscopic and Analytical Data
The following spectral data were obtained from the characterization of the natural product isolated from the marine sponge Pleroma menoui.[4]
| Technique | Data |
| ¹H NMR | (300 MHz, CDCl₃) δ: 8.12 (1H, br s, NH), 8.08 (1H, d, J=8.4 Hz, H-C(4)), 7.82 (1H, d, J=1.8 Hz, H-C(7)), 7.78 (1H, d, J=3.0 Hz, H-C(2)), 7.37 (1H, dd, J=8.4, 1.8 Hz, H-C(5)), 4.39 (2H, q, J=7.2 Hz, H-C(2')), 1.38 (3H, t, J=7.2 Hz, H-C(3')) |
| ¹³C NMR | (75.4 MHz, CDCl₃) δ: 164.90 (s, C=O), 136.44 (s, C(7a)), 130.01 (d, C(2)), 125.58 (s, C(3a)), 124.94 (d, C(5)), 122.83 (d, C(4)), 115.58 (s, C(6)), 114.83 (d, C(7)), 109.41 (s, C(3)), 60.00 (t, C(2')), 14.84 (q, C(3')) |
| Mass Spec. (EI) | m/z (%): 269/267 (45, M⁺), 241/239 (27, [M-CO]⁺), 224/222 (100, [M-OCH₂CH₃]⁺) |
| UV Spectroscopy | Utilized to confirm the indole nature of the compound; specific λmax values not reported.[4] |
| IR Spectroscopy | Utilized to confirm the indole nature and presence of functional groups; specific νmax values not reported.[4] |
Experimental Protocols
The methodologies detailed below are based on the procedures used for the isolation and structural confirmation of Ethyl 6-bromo-1H-indole-3-carboxylate.[4]
Isolation and Purification
-
Extraction : The lyophilized sponge tissue was extracted with 80% EtOH. The resulting extract was concentrated and partitioned between water and CH₂Cl₂.
-
Chromatography : The organic residue was subjected to flash chromatography on a SiO₂ column using a hexane/ethyl acetate gradient. Fractions containing the target compound were further purified via reverse-phase HPLC (CH₃CN/H₂O, 62:38) to yield the pure substance.[4]
General Analytical Methods
-
Melting Point : Determined using a Kofler hot-stage microscope.[4]
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra were recorded on a Varian XL-300 spectrometer (¹H at 300 MHz, ¹³C at 75.4 MHz).[4] Samples are typically dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For indole compounds, it is crucial to use a high-purity solvent to avoid exchange of the N-H proton.[5]
-
Mass Spectrometry : Electron Impact (EI) mass spectra were obtained from a home-built spectrometer based on an ELFS-4-162-8-Extranuclear quadrupole.[4] The presence of a bromine atom is confirmed by the characteristic isotopic pattern of two peaks (M and M+2) of nearly equal intensity.[6]
-
UV Spectroscopy : Spectra were recorded on a Perkin-Elmer Lambda-3 spectrophotometer.[4]
-
IR Spectroscopy : Spectra were obtained using a Perkin-Elmer 337 spectrometer.[4]
Synthetic Confirmation Protocol
The structure of the natural product was confirmed by synthesis from a known precursor.[4]
-
Oxidation : 6-Bromoindole-3-carboxaldehyde (9 mg, 0.04 mmol) was dissolved in 2 ml of a 1:1 acetone-water mixture.
-
Potassium permanganate (B83412) (KMnO₄) (8 mg, 0.05 mmol) was added to the solution.
-
The mixture was stirred at room temperature for 48 hours, with reaction progress monitored by TLC.
-
Esterification : The resulting carboxylic acid was esterified (specific reagents for this step, such as DCC/DMPA/EtOH, were mentioned in the reaction scheme but not detailed in the protocol text) to yield Ethyl 6-bromo-3-indolcarboxylate.[4]
-
Purification : The final product was purified by preparative silica-gel TLC using a 2:3 hexane-EtOAc mobile phase to yield the pure compound, whose physical data matched the isolated natural product.[4]
Visualization of Synthetic Pathway
The following diagram illustrates the workflow for the chemical synthesis used to confirm the structure of Ethyl 6-bromo-1H-indole-3-carboxylate.[4]
Caption: Confirmatory synthesis of Ethyl 6-bromo-1H-indole-3-carboxylate.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Ethyl 6-bromo-1H-indole-3-carboxylate [acrospharma.co.kr]
- 4. files.core.ac.uk [files.core.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. mass spectrum of 1-bromo-2-methylpropane C4H9Br (CH3)2CHCH2Br fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-methylpropane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
